1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene
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Overview
Description
1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene is a complex aromatic compound characterized by its multiple phenyl groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Halogens, sulfuric acid, nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated derivatives, while oxidation can produce quinones.
Scientific Research Applications
1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylbenzene: A simpler analog with three phenyl groups attached to a central benzene ring.
1,2,3-Triphenylbenzene: Another analog with three phenyl groups, but with a different substitution pattern.
1-Ethynyl-4-(1,2,2-triphenylethenyl)benzene: A structurally related compound with an ethynyl group.
Uniqueness
1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene is unique due to its highly substituted structure, which imparts distinct electronic properties and makes it suitable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
643767-46-8 |
---|---|
Molecular Formula |
C54H38 |
Molecular Weight |
686.9 g/mol |
IUPAC Name |
1,2,3-triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene |
InChI |
InChI=1S/C54H38/c1-7-20-39(21-8-1)47-34-36-49(53(43-28-15-5-16-29-43)51(47)41-24-11-3-12-25-41)45-32-19-33-46(38-45)50-37-35-48(40-22-9-2-10-23-40)52(42-26-13-4-14-27-42)54(50)44-30-17-6-18-31-44/h1-38H |
InChI Key |
YGJJHDDSZCJTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC(=CC=C3)C4=C(C(=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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